molecular formula C9H10N2O3 B1149773 (2-Nitrophenyl)acetone oxime CAS No. 15582-89-5

(2-Nitrophenyl)acetone oxime

Cat. No. B1149773
CAS RN: 15582-89-5
M. Wt: 194.19
InChI Key:
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Description

“(2-Nitrophenyl)acetone oxime” is a type of oxime, which is a class of chemical compounds that can be synthesized from aldehydes or ketones . Oximes are highly crystalline compounds that find applications not only for protection, but also for purification and characterization of carbonyl compounds .


Synthesis Analysis

The synthesis of oximes involves the reaction of aldehydes and ketones with hydroxylamine . In the case of “this compound”, it is likely synthesized through a similar process. A study has shown that the formation of 2-nitrosopropane, an isomer of acetoxime, was first found in the ammoxidation of acetone with hydrogen peroxide catalyzed by hollow titanium silicalite (HTS) .


Molecular Structure Analysis

The molecular structure of “this compound” is likely to be similar to other oximes, with a C=N-OH functional group. The exact structure would depend on the specific arrangement of atoms and the presence of any additional functional groups .


Chemical Reactions Analysis

Oximes, including “this compound”, can undergo a variety of chemical reactions. For instance, they can participate in the Beckmann rearrangement, a reaction that transforms oximes into amides or nitriles . Oximes can also undergo metathesis reactions, which involve the breaking and reforming of bonds .


Physical And Chemical Properties Analysis

The physical and chemical properties of “this compound” would depend on its specific molecular structure. Oximes in general are known for their versatility in chemistry, with applications in a wide range of areas .

Mechanism of Action

The mechanism of action of oximes involves the reactivation of the enzyme acetylcholinesterase (AChE). This is achieved by their ability to reactivate the enzyme . In the case of “(2-Nitrophenyl)acetone oxime”, the specific mechanism of action would depend on its intended use and the context in which it is applied.

Safety and Hazards

The safety and hazards associated with “(2-Nitrophenyl)acetone oxime” would depend on its specific properties and uses. As a general rule, oximes should be handled with care due to their reactivity .

Future Directions

The future directions for research and application of “(2-Nitrophenyl)acetone oxime” could involve exploring its potential uses in various fields, such as medicinal chemistry, materials science, and environmental science .

properties

IUPAC Name

(NE)-N-[1-(2-nitrophenyl)propan-2-ylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O3/c1-7(10-12)6-8-4-2-3-5-9(8)11(13)14/h2-5,12H,6H2,1H3/b10-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FJULMJKXIROWCT-JXMROGBWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NO)CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C/C(=N\O)/CC1=CC=CC=C1[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

194.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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